molecular formula C4H3ClN2O2S B1398983 pyrimidine-4-sulfonyl chloride CAS No. 1198596-10-9

pyrimidine-4-sulfonyl chloride

Cat. No.: B1398983
CAS No.: 1198596-10-9
M. Wt: 178.6 g/mol
InChI Key: YFDGFROHAXYTTB-UHFFFAOYSA-N
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Description

pyrimidine-4-sulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides. It is a versatile reagent used in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and dyes. The molecular formula of this compound is C4H3ClN2O2S, and it has a molecular weight of 178.597 g/mol .

Preparation Methods

The synthesis of pyrimidine-4-sulfonyl chloride typically involves the reaction of pyrimidine derivatives with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride. Industrial production methods often involve the use of phosphorus pentachloride as a chlorinating agent to convert pyrimidine-4-sulfonic acid to this compound .

Chemical Reactions Analysis

pyrimidine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

    Oxidation and Reduction: While it is primarily used in substitution reactions, it can also participate in oxidation and reduction reactions under specific conditions.

    Common Reagents and Conditions: Typical reagents include amines, alcohols, and bases such as triethylamine. Reactions are often carried out in solvents like dichloromethane or tetrahydrofuran.

    Major Products: The major products formed from these reactions are sulfonamide derivatives and sulfonate esters.

Scientific Research Applications

pyrimidine-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It is used in the development of drugs, particularly those targeting specific enzymes and receptors.

    Industry: It is utilized in the production of dyes and other industrial chemicals .

Mechanism of Action

The mechanism of action of pyrimidine-4-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives. These reactions often target specific functional groups in biomolecules, thereby modifying their activity and interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

pyrimidine-4-sulfonyl chloride can be compared with other sulfonyl chlorides, such as pyridine-3-sulfonyl chloride and pyridine-4-sulfonyl chloride. While these compounds share similar reactivity, this compound is unique due to its pyrimidine ring structure, which imparts distinct chemical properties and reactivity. Similar compounds include:

  • Pyridine-3-sulfonyl chloride
  • Pyridine-4-sulfonyl chloride
  • Benzene sulfonyl chloride .

Properties

IUPAC Name

pyrimidine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-1-2-6-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDGFROHAXYTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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